Pyrrolo[2,3-d]pyrimidines represent a significant class of nitrogen-containing heterocyclic compounds with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These compounds often serve as bioisosteres of purines, exhibiting potent interactions with various biological targets. Their structural similarity to naturally occurring nucleosides makes them attractive scaffolds for developing therapeutic agents. Research has focused on exploring their potential as anticancer, antiviral, and antimicrobial agents, among other applications. [, , , , , , , , ]
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound notable for its potential applications in medicinal chemistry. It features a pyrrolo[2,3-d]pyrimidine core structure, characterized by a chlorine atom at the fourth position and a methyl group at the seventh position, along with a carboxylic acid functional group. This compound is classified under pyrrolopyrimidine derivatives, which are known for their biological activity, particularly as kinase inhibitors.
The compound can be synthesized through various methods, including condensation reactions and cyclization processes. Research has highlighted several synthetic routes that yield this compound with varying efficiencies and yields, making it an attractive target for further investigation in pharmaceutical applications.
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid belongs to the class of heterocyclic organic compounds. Its structure allows it to interact with biological targets, making it significant in the field of drug discovery.
The synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can be achieved through several methods:
One notable method involves a two-step process where:
The molecular formula of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is . The compound features:
The InChI key for this compound is BJGDLOLPALCTJQ-UHFFFAOYSA-N. The molecular weight is approximately 179.59 g/mol .
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can participate in various chemical reactions:
The reaction conditions often involve careful control of temperature and pH to maximize yield and minimize by-products. For instance, using hydrochloric acid as a catalyst has been shown to enhance reaction rates while suppressing unwanted side reactions .
The mechanism of action for 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid primarily relates to its role as a kinase inhibitor. It binds to the ATP-binding site of target kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cellular processes such as proliferation and survival.
In medicinal chemistry applications, detailed studies on binding affinities and inhibition constants are critical for understanding how effectively this compound can modulate kinase activity.
Relevant data on boiling points or melting points were not available from current sources but should be determined experimentally for practical applications .
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has several significant scientific uses:
This compound's unique structural features contribute to its versatility in various research fields, particularly in drug discovery and development initiatives aimed at addressing unmet medical needs.
Pyrrolo[2,3-d]pyrimidine scaffolds emerged as privileged structures in medicinal chemistry following the discovery of their kinase inhibitory potential in the early 2000s. These nitrogen-rich heterocycles mimic purine nucleobases, enabling competitive binding at ATP sites of kinases – a property leveraged in oncology and inflammatory disease therapeutics [5]. The unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core (exemplified by CAS 186519-92-6) served as the foundational building block for early kinase inhibitor programs [6] [7]. Its synthetic versatility allowed systematic derivatization, leading to the strategic incorporation of halogen atoms and carboxyl functionalities to enhance target affinity and physicochemical properties. This evolution culminated in advanced intermediates like 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1069473-61-5), which now serves as a critical precursor for Janus kinase (JAK) inhibitors used in myeloproliferative disorders [5] [7].
The strategic incorporation of chlorine at the C4 position induces profound electronic and steric effects that enhance binding specificity. Chlorine's electron-withdrawing character increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic displacement reactions during downstream derivatization – a crucial feature for constructing diverse inhibitor libraries [5]. Concurrently, the chlorine atom acts as a hydrogen bond acceptor, strengthening hydrophobic interactions within kinase binding pockets. The 7-methyl group (absent in the precursor CAS 186519-92-6) confers metabolic stability by protecting the pyrrole nitrogen from oxidative degradation, significantly improving the compound's utility in pharmaceutical synthesis [3] [6]. The C5-carboxylic acid moiety serves dual functions: it enables salt formation for improved solubility and provides a handle for amide coupling to link additional pharmacophores. This multi-functionalization creates a sterically defined template ideal for generating target-specific inhibitors.
Table 1: Comparative Molecular Features of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Features |
---|---|---|---|---|
7H-Pyrrolo[2,3-d]pyrimidine core | 186519-92-6 | C₇H₄ClN₃O₂ | 197.58 | Unsubstituted N7-H, enabling tautomerism |
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 1069473-61-5 | C₈H₆ClN₃O₂ | 211.61 | C4-Cl for nucleophilic displacement; C7-CH₃ for stability; C5-COOH for derivatization |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 186519-92-6 | C₆H₃ClN₃ | 152.56 | Reactive chloro group without carboxylic acid functionality |
This multifunctional intermediate serves as the central building block for synthesizing next-generation kinase inhibitors, particularly against JAK family enzymes. The carboxylic acid at C5 enables conjugation with heterocyclic amine pharmacophores through amide bond formation, creating molecules that simultaneously engage the ATP-binding site and adjacent allosteric pockets [5]. Computational studies (logP = 1.32, TPSA = 68.01 Ų) reveal optimal lipophilicity-membrane permeability balance, allowing intracellular accumulation at target sites [1] [3]. The methyl group at N7 eliminates unwanted N-H tautomerism observed in earlier derivatives (e.g., CAS 186519-92-6), ensuring consistent binding orientation. In JAK2 inhibitor synthesis, the C4-chlorine undergoes regioselective displacement with pyrazol-5-amines to yield high-affinity compounds (IC50 < 50 nM) [5]. Commercial availability in high purity (≥95-98%) facilitates rapid analog development, with vendors providing specialized cold-chain transportation to preserve carboxylic acid integrity during delivery [2] [3].
Table 2: Commercial Procurement Specifications for Research Applications
Supplier | Catalog Number | Purity | Pack Sizes | Price Range | Special Handling Requirements |
---|---|---|---|---|---|
ChemScene | CS-0055228 | ≥96% | 100mg to 5g | $140.90 - $2,811.90 | HazMat shipping; -20°C sealed storage |
BLD Pharm | N/A | Unspecified | 100mg to 5g | Inquiry-based | Cold-chain transportation available |
AiFChem | ACFOCG572 | 95% | 100mg, 250mg | Captcha-protected | Sealed storage at 2-8°C |
AChemBlock | C-2375 | 97% | 5g ($160), 25g ($380) | Bulk pricing | Ambient shipping with desiccant protection |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9